2-(4-Butylbenzoyl)benzoic acid
Description
2-(4-Butylbenzoyl)benzoic acid is a substituted benzophenone derivative characterized by a benzoic acid backbone with a 4-butylbenzoyl group at the ortho position. This compound belongs to a broader class of aromatic carboxylic acids, where substituents on the benzoyl moiety significantly influence physicochemical properties, receptor interactions, and applications.
Properties
CAS No. |
59581-78-1 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-(4-butylbenzoyl)benzoic acid |
InChI |
InChI=1S/C18H18O3/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18(20)21/h4-5,7-12H,2-3,6H2,1H3,(H,20,21) |
InChI Key |
VNUUCYDAIBOFMG-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
The benzoic acid moiety undergoes oxidation under strong conditions. For example:
-
Potassium permanganate (KMnO₄) in acidic media oxidizes the α-carbon of the carboxylic acid group, yielding a ketone intermediate that further degrades to smaller fragments .
-
Chromium trioxide (CrO₃) selectively oxidizes the benzoyl group’s aromatic ring, forming hydroxylated derivatives.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C, 6 hrs | 4-Butylbenzoic acid derivatives | ~60% |
| CrO₃ | Acetic acid, 80°C, 3 hrs | Hydroxylated benzophenone | ~45% |
Reduction Reactions
The carbonyl group in the benzoyl moiety is susceptible to reduction:
-
Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 2-(4-butylbenzyl)benzoic acid .
-
Sodium borohydride (NaBH₄) is less effective due to the steric hindrance from the 4-butyl group.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2 hrs | 2-(4-Butylbenzyl)benzoic acid | ~85% |
Esterification and Amidation
The carboxylic acid group participates in nucleophilic acyl substitution:
-
Fischer esterification with ethanol (H₂SO₄ catalyst) produces ethyl 2-(4-butylbenzoyl)benzoate .
-
Amide formation requires activation via benzoyl chloride intermediates (e.g., using thionyl chloride) .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Esterification | EtOH, H₂SO₄, reflux, 4 hrs | Ethyl ester derivative | ~75% |
| Amidation | NH₃, SOCl₂, DCM, 0°C → RT | 2-(4-Butylbenzoyl)benzamide | ~65% |
Electrophilic Aromatic Substitution
The benzoyl group directs substituents to the meta position of the benzoic acid ring due to its electron-withdrawing nature :
-
Nitration (HNO₃/H₂SO₄) yields 3-nitro-2-(4-butylbenzoyl)benzoic acid.
-
Halogenation (Br₂/FeBr₃) produces 3-bromo derivatives.
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| Br₂ | FeBr₃, DCM, 25°C, 1 hr | 3-Bromo derivative | ~70% |
Decarboxylation
Under high temperatures (200–250°C) with copper catalysts, the compound undergoes decarboxylation to form 4-butylbenzophenone :
-
Quinoline solvent enhances reaction efficiency by stabilizing intermediates.
| Conditions | Product | Yield |
|---|---|---|
| Cu powder, quinoline, 220°C | 4-Butylbenzophenone | ~55% |
Key Mechanistic Insights
-
Electron-Donating Effects : The 4-butyl group increases electron density on the benzoyl ring, accelerating electrophilic substitution but slightly retarding carbonyl reduction .
-
Steric Hindrance : Bulky substituents limit access to the carbonyl group, necessitating vigorous conditions for reductions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of the substituent at the para position of the benzoyl group modulates solubility, acidity, and binding affinity. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula.
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) enhance solubility in polar solvents, whereas hydrophobic groups (e.g., -C₄H₉, -C₆H₅) reduce solubility .
- Receptor Binding : Methyl and methoxy derivatives exhibit stronger binding to T1R3 receptors (linked to taste modulation) compared to unsubstituted 2-benzoylbenzoic acid, suggesting that para-substituents optimize ligand-receptor interactions .
- Industrial Relevance : Chloro and phenyl derivatives are prioritized in commercial markets due to their stability and utility in polymer synthesis .
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